N-(butan-2-yl)-4-propylcyclohexan-1-amine CAS number and physicochemical properties
N-(butan-2-yl)-4-propylcyclohexan-1-amine CAS number and physicochemical properties
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(butan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine with the CAS Number 1152555-64-0 .[1][2] This molecule, belonging to the class of N-alkylated cyclohexanamines, possesses a unique structural architecture comprising a propyl-substituted cyclohexane ring and a sec-butyl group attached to the amine. This combination of a lipophilic carbocyclic core and a basic nitrogen center suggests its potential utility in diverse fields, including pharmaceutical development and material science. As a potential lead compound, its structural motifs could be instrumental in designing new therapeutic agents, particularly those targeting neurological pathways.[3] Furthermore, its properties may be leveraged in the synthesis of novel polymers and composites.[3] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and robust methodologies for its characterization.
Physicochemical Properties
The physicochemical properties of N-(butan-2-yl)-4-propylcyclohexan-1-amine are summarized in the table below. The experimental values for the target molecule are not widely available; therefore, some properties are estimated based on data from structurally similar compounds such as cyclohexylamine and N-butylcyclohexylamine.[1][3][4]
| Property | Value | Source/Basis for Estimation |
| CAS Number | 1152555-64-0 | [1][2] |
| Molecular Formula | C13H27N | [1] |
| Molecular Weight | 197.36 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Estimated based on similar secondary amines like cyclohexylamine.[4] |
| Odor | Fishy, amine-like | Characteristic of aliphatic amines.[4] |
| Boiling Point | ~200 °C (estimated) | Estimated to be higher than N-butylcyclohexylamine (207 °C) due to similar molecular weight.[3] The presence of a propyl group on the cyclohexane ring would likely influence this value. |
| Melting Point | ~50 °C (estimated) | [3] |
| Solubility | Miscible with common organic solvents (ethanol, ether, acetone). Slightly soluble in water. | The lipophilic nature of the propyl and sec-butyl groups is expected to decrease water solubility compared to cyclohexylamine, which is miscible with water.[4] |
| pKa | ~10.6 (estimated) | The basicity is expected to be similar to that of cyclohexylamine (pKa = 10.64), as the electronic environment of the nitrogen atom is comparable.[1] |
Synthesis and Characterization Workflow
The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine is most effectively achieved through reductive amination of 4-propylcyclohexanone with sec-butylamine. This versatile and widely used method involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the compound.
Caption: Workflow for the synthesis and characterization of N-(butan-2-yl)-4-propylcyclohexan-1-amine.
Experimental Protocols
Synthesis: Reductive Amination
This protocol describes a general procedure for the synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine via reductive amination.
Materials:
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4-Propylcyclohexanone
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sec-Butylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butylamine (1.1 equivalents).
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Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(butan-2-yl)-4-propylcyclohexan-1-amine.
Characterization
The following protocols outline the standard analytical techniques for the structural elucidation and purity assessment of the synthesized compound.
NMR spectroscopy is a powerful tool for confirming the structure of the target molecule.
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¹H NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Expected Chemical Shifts:
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N-H proton: A broad singlet, typically in the range of 1.0-3.0 ppm. The exact chemical shift and broadness will depend on concentration and solvent.
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CH-N protons (cyclohexyl and sec-butyl): Multiplets in the downfield region, likely between 2.5-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom.
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Cyclohexyl and propyl protons: A series of complex multiplets in the aliphatic region (approximately 0.8-2.0 ppm).
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Methyl protons (propyl and sec-butyl): Triplets and doublets in the upfield region (approximately 0.8-1.2 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Expected Chemical Shifts:
-
C-N carbons (cyclohexyl and sec-butyl): Deshielded carbons appearing in the range of 50-60 ppm.
-
Cyclohexyl and propyl carbons: Signals in the aliphatic region (approximately 10-40 ppm).
-
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Results:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197). Due to the nitrogen rule, the molecular ion peak will have an odd m/z value.[4]
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Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4] This will result in the formation of stable, nitrogen-containing cations. For N-(butan-2-yl)-4-propylcyclohexan-1-amine, two major alpha-cleavage pathways are expected:
-
Loss of a propyl radical from the sec-butyl group, leading to a fragment at m/z = 154.
-
Loss of an ethyl radical from the sec-butyl group, resulting in a fragment at m/z = 168. The most stable carbocation will likely produce the base peak.
-
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Caption: Expected alpha-cleavage fragmentation pathways for N-(butan-2-yl)-4-propylcyclohexan-1-amine in mass spectrometry.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch: A weak to medium, sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.
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N-H bend: A medium absorption band around 1590-1650 cm⁻¹.
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Safety and Handling
N-(butan-2-yl)-4-propylcyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with most amines, it is expected to be a skin and eye irritant and may be harmful if inhaled or ingested. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a detailed overview of the synthesis, characterization, and physicochemical properties of N-(butan-2-yl)-4-propylcyclohexan-1-amine. The provided protocols are based on established and reliable methodologies for similar compounds, offering a solid foundation for researchers and drug development professionals working with this molecule. The predictive data and experimental workflows will aid in the efficient synthesis and thorough characterization of this promising chemical entity.
References
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MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link].
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MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link].
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PubMed. (2013, March 15). The identification and chemical characterization of a new arylcyclohexylamine, methoxetamine, using a novel Emergency Department toxicosurveillance tool. Retrieved from [Link].
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